Thulium(III) acetylacetonate

Catalog No.
S1797548
CAS No.
14589-44-7
M.F
C15H21O6Tm
M. Wt
466.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thulium(III) acetylacetonate

CAS Number

14589-44-7

Product Name

Thulium(III) acetylacetonate

IUPAC Name

pentane-2,4-dione;thulium(3+)

Molecular Formula

C15H21O6Tm

Molecular Weight

466.26 g/mol

InChI

InChI=1S/3C5H7O2.Tm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3

InChI Key

QTKHRYPCYVXQDE-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm]

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Tm+3]

Upconversion Materials:

Thulium(III) acetylacetonate exhibits interesting luminescence properties, particularly upconversion. Upconversion is a nonlinear optical process where lower-energy photons are converted into higher-energy photons. Tm(acac)₃ can absorb two or more infrared photons and emit a single ultraviolet or visible photon. []

This ability makes Tm(acac)₃ a potential material for various applications, including:

  • Bioimaging: Upconversion nanoparticles doped with Tm(acac)₃ can be used for bioimaging because they can be excited by low-energy near-infrared light, which penetrates deep into tissues, and emit higher-energy visible light that can be easily detected. []
  • Solar Cells: Incorporation of Tm(acac)₃ into solar cells could improve their efficiency by converting infrared light, which is typically wasted, into usable light for electricity generation. []

Thin Film Deposition:

Thulium(III) acetylacetonate is soluble in some organic solvents, making it a suitable precursor for deposition of thin films containing thulium. Thin films are layers of material with a thickness ranging from nanometers to micrometers.

Here are some potential applications of Tm(acac)₃ in thin film deposition:

  • Electronic Devices: Tm(acac)₃ can be used to deposit thin films of thulium oxide (Tm₂O₃), a material with potential applications in electronic devices due to its interesting electrical and optical properties. []
  • Magnetic Materials: Doping thin films with Tm(acac)₃ allows for the introduction of thulium ions, which can tailor magnetic properties for specific applications. []

Thulium(III) acetylacetonate is an organometallic compound represented by the formula Tm C5H7O2)3\text{Tm C}_5\text{H}_7\text{O}_2)_3. It is a coordination complex of thulium, a rare earth element, with acetylacetone serving as a bidentate ligand. This compound typically appears as a yellow to orange solid and is known for its solubility in organic solvents, making it a versatile reagent in various chemical processes .

, primarily acting as a catalyst. It is involved in oxidation and hydrogenation reactions, where it enhances reaction rates and selectivity. The compound can also participate in complex formation with other ligands, influencing its reactivity and properties . The synthesis of thulium(III) acetylacetonate often involves the reaction between thulium hydroxide and acetylacetone, resulting in the formation of this complex .

The synthesis of thulium(III) acetylacetonate can be accomplished through various methods:

  • Direct Reaction: The most common method involves reacting thulium hydroxide with acetylacetone in an appropriate solvent. This procedure typically yields the monohydrate form of the compound.
  • Solvent Extraction: Alternative methods may include solvent extraction techniques where thulium ions are extracted using acetylacetone in different organic solvents, facilitating the formation of the complex .
  • Precipitation: Precipitation methods can also be employed, where solutions containing thulium salts are treated with acetylacetone to precipitate thulium(III) acetylacetonate.

Thulium(III) acetylacetonate has several notable applications:

  • Catalysis: It serves as an effective catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
  • Material Science: The compound is utilized in the production of electronic devices due to its unique electronic properties.
  • Analytical Chemistry: It can be used as a reagent for analytical purposes, including spectroscopic studies .

Interaction studies involving thulium(III) acetylacetonate focus on its behavior in various chemical environments. These studies often explore how the compound interacts with different ligands and solvents, impacting its catalytic efficiency and stability. Research indicates that solvent choice significantly affects the extraction efficiency and equilibrium of thulium complexes, which is crucial for optimizing its applications .

Thulium(III) acetylacetonate shares similarities with several other metal acetylacetonates. Below is a comparison highlighting its uniqueness:

CompoundMetalSolubilityCatalytic PropertiesUnique Aspects
Thulium(III) AcetylacetonateThuliumSoluble in organic solventsYesRare earth metal complex
Lanthanum(III) AcetylacetonateLanthanumSoluble in organic solventsYesLower catalytic activity compared to Thulium
Yttrium(III) AcetylacetonateYttriumSoluble in organic solventsModerateUsed primarily in ceramics
Cerium(III) AcetylacetonateCeriumSoluble in organic solventsYesKnown for oxidation-reduction reactions

Thulium(III) acetylacetonate stands out due to its effective catalytic properties and applications in advanced material science, making it particularly valuable among similar compounds .

Thulium(III) acetylacetonate exists primarily in hydrated forms, with the dihydrate $$[Tm(C5H7O2)3(H2O)2]$$ being the most structurally characterized. Single-crystal X-ray diffraction reveals a monoclinic lattice with space group $$P2_1/n$$ and unit cell parameters $$a = 11.210(4)\, \text{Å}$$, $$b = 21.758(9)\, \text{Å}$$, $$c = 8.357(3)\, \text{Å}$$, and $$\beta = 100.67(3)^\circ$$. The asymmetric unit contains one Tm³⁺ ion coordinated by three bidentate acetylacetonate ligands and two water molecules, forming an eight-coordinate complex. Uncoordinated water molecules participate in hydrogen-bonding networks, linking adjacent complexes into dimeric pairs.

Attempts to dehydrate the dihydrate under vacuum result in decomposition rather than forming the anhydrous species, producing oxo-clusters such as $$Tm4O(acac){10}$$. This behavior aligns with trends observed in other lanthanide acetylacetonates, where loss of water destabilizes the coordination sphere.

Table 1: Crystallographic Data for Thulium(III) Acetylacetonate Dihydrate

ParameterValue
Space group$$P2_1/n$$
$$a$$ (Å)11.210(4)
$$b$$ (Å)21.758(9)
$$c$$ (Å)8.357(3)
$$\beta$$ (°)100.67(3)
Coordination number8
Tm–O bond length2.35–2.42 Å

Coordination Geometry and Ligand Binding Modes

The Tm³⁺ ion adopts a distorted square-antiprismatic geometry, with six oxygen atoms from three acetylacetonate ligands and two from water molecules. Each acetylacetonate ligand chelates the metal center via its two oxygen atoms, forming six-membered rings with an average Tm–O bond length of 2.38 Å. The coordination polyhedron exhibits slight distortions due to Jahn-Teller effects, common in high-spin lanthanide complexes.

The acetylacetonate ligands display planar $$\pi$$-conjugation, with bond lengths consistent with delocalized electron density across the O–C–C–C–O backbone. This electronic structure enhances the ligand’s ability to stabilize the +3 oxidation state of thulium.

Hydration States: Dihydrate vs. Anhydrous Forms

The dihydrate form is thermodynamically stable under ambient conditions, whereas the anhydrous variant $$[Tm(C5H7O2)3]$$ is rarely isolated due to its propensity for oxidative degradation. Thermal gravimetric analysis (TGA) shows that dehydration initiates at 110°C, accompanied by mass loss corresponding to two water molecules. Further heating to 150°C induces ligand decomposition, forming mixed oxo-acetate intermediates.

In contrast, the trihydrate $$[Tm(C5H7O2)3 \cdot 3H_2O]$$ has also been reported, featuring a nine-coordinate Tm³⁺ ion with three water molecules. This form is metastable and converts to the dihydrate upon mild heating.

Synthetic Routes and Optimization Strategies

Metathesis Reactions with Thulium Hydroxide

The most common synthesis involves reacting thulium hydroxide $$[Tm(OH)3]$$ with acetylacetone $$(HC5H7O2)$$ in ethanol:
$$
Tm(OH)3 + 3 HC5H7O2 \rightarrow Tm(C5H7O2)3 \cdot 2H2O + 3 H2O
$$
Key parameters include:

  • pH control: Maintaining a neutral pH (6.5–7.5) prevents ligand protonation.
  • Stoichiometry: A 1:3 molar ratio of $$Tm(OH)_3$$ to acetylacetone ensures complete ligand coordination.
  • Temperature: Reactions conducted at 60–70°C yield crystalline products within 12 hours.

Solvent-Mediated Recrystallization Techniques

Purification is achieved through solvent-mediated recrystallization:

  • Dissolve crude product in hot acetonitrile (80°C).
  • Cool gradually to 4°C to induce crystallization.
  • Wash with cold hexane to remove organic impurities.

Optimized conditions yield crystals with >95% purity, as confirmed by elemental analysis and infrared spectroscopy. Mixed solvents (e.g., ethanol/water) improve crystal morphology by modulating nucleation rates.

Thulium(III) acetylacetonate, a coordination compound with the formula Tm(C₅H₇O₂)₃, exhibits complex thermal decomposition behavior that is characteristic of lanthanide acetylacetonate complexes [2]. The compound typically exists as a trihydrate (Tm(C₅H₇O₂)₃·3H₂O) in its stable form, with the water molecules playing a significant role in its thermal stability and decomposition pathways [5].

The thermal decomposition of Thulium(III) acetylacetonate proceeds through multiple stages, beginning with dehydration followed by decomposition of the anhydrous complex [5] [20]. The initial dehydration process involves the elimination of coordinated water molecules, which occurs at temperatures between 100-150°C, depending on the heating rate and atmospheric conditions [13] [14]. This dehydration process is crucial as it significantly affects the subsequent decomposition pathways of the complex [5].

Upon complete dehydration, the anhydrous Thulium(III) acetylacetonate undergoes further thermal decomposition at higher temperatures [20]. The elimination of water from the acetylacetonate complexes at elevated temperatures leads to the formation of cluster-like molecules with bridging β-diketonate ligands, which significantly affects their volatility and stability [5]. This transformation represents a critical stage in the thermal decomposition pathway of the complex.

The thermal decomposition kinetics of Thulium(III) acetylacetonate follows patterns similar to other lanthanide acetylacetonate complexes, where the activation energy (Ea) shows a systematic dependence on the conversion degree (α) [13] [14]. Studies on similar lanthanide complexes indicate that the decomposition process can be analyzed using both linear Flynn-Wall-Ozawa (FWO) and nonlinear Vyazovkin (VYZ) iso-conversional methods [13]. These analyses typically reveal that the decomposition proceeds in one major step in the temperature range of 150-250°C, ultimately forming thulium oxide (Tm₂O₃) as the solid residue [13] [20].

The thermal decomposition of Thulium(III) acetylacetonate can be represented by the following general pathway:

  • Dehydration: Tm(C₅H₇O₂)₃·3H₂O → Tm(C₅H₇O₂)₃ + 3H₂O (100-150°C)
  • Decomposition: Tm(C₅H₇O₂)₃ → Tm₂O₃ + organic products (150-250°C) [13] [20]

The kinetic parameters for the thermal decomposition of Thulium(III) acetylacetonate, including activation energy and pre-exponential factor, are influenced by the ionic radius of thulium and the nature of the metal-ligand bonds [13] [21]. These parameters are essential for understanding the thermal stability and decomposition behavior of the complex under various conditions.

Solubility Behavior in Organic Solvent Systems

Thulium(III) acetylacetonate demonstrates distinctive solubility characteristics in various organic solvent systems, making it valuable for applications requiring non-aqueous media [1]. As a coordination complex, its solubility behavior is primarily determined by the interaction between the solvent molecules and the coordination sphere of the thulium ion [2].

The compound exhibits good solubility in a range of organic solvents, particularly those with moderate to high polarity [1] [8]. This solubility profile is attributed to the presence of the acetylacetonate ligands, which form a chelate ring with the thulium ion, creating a structure that can effectively interact with organic solvent molecules [1]. The chelation effect significantly influences the solubility behavior of the complex in different solvent systems.

Table 1: Solubility of Thulium(III) acetylacetonate in common organic solvents

SolventSolubilityTemperature (°C)
MethanolHigh25
EthanolModerate to High25
AcetoneHigh25
DichloromethaneModerate25
ChloroformModerate25
TetrahydrofuranModerate to High25
DimethylformamideHigh25
Dimethyl sulfoxideHigh25
TolueneLow to Moderate25
HexaneVery Low25

The solubility of Thulium(III) acetylacetonate generally decreases with decreasing solvent polarity, showing limited solubility in non-polar solvents such as hexane and toluene [1] [8]. This trend is consistent with the ionic nature of the complex and the presence of polar coordination bonds between the thulium ion and the oxygen atoms of the acetylacetonate ligands [2].

Temperature significantly affects the solubility of Thulium(III) acetylacetonate in organic solvents, with solubility typically increasing with temperature [1]. This temperature dependence is particularly important for applications involving solution-based processing or synthesis using this compound.

The solubility behavior of Thulium(III) acetylacetonate in mixed solvent systems often exhibits non-ideal behavior due to complex interactions between the solvent molecules and the coordination sphere of the complex [8]. These interactions can lead to synergistic or antagonistic effects on solubility, depending on the specific solvent combination and ratio.

Understanding the solubility profile of Thulium(III) acetylacetonate in various organic solvent systems is crucial for its application in areas such as chemical vapor deposition (CVD), catalysis, and materials synthesis, where specific solvent properties may be required for optimal performance [1] [8].

Vibrational Spectroscopy Signatures (IR/Raman)

The vibrational spectroscopy of Thulium(III) acetylacetonate provides valuable insights into its molecular structure, bonding characteristics, and coordination environment [7] [19]. Both infrared (IR) and Raman spectroscopy techniques reveal distinctive spectral features that are characteristic of the metal-ligand interactions and the structural arrangement of the acetylacetonate ligands around the thulium ion [22] [24].

In the infrared spectrum of Thulium(III) acetylacetonate, several key bands can be identified that correspond to specific vibrational modes of the complex [24]. The metal-oxygen (Tm-O) stretching vibrations typically appear in the region of 400-530 cm⁻¹, with the band at approximately 401 cm⁻¹ assigned to the symmetric stretching mode and the band near 415 cm⁻¹ attributed to the antisymmetric stretching mode of the Tm-O bonds [22] [19]. These bands are particularly sensitive to the lanthanide ion and show characteristic variations that reflect the nature of the metal-ligand interaction.

The carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations of the acetylacetonate ligands appear in the region of 1500-1700 cm⁻¹ [24]. The C=O stretching frequency in Thulium(III) acetylacetonate is typically lower than that of free acetylacetone, indicating the involvement of the carbonyl group in coordination with the thulium ion [22] [24]. This frequency shift provides evidence for the charge transfer that occurs upon complex formation and the resulting delocalization of negative charge within the acetylacetonate ring.

Table 2: Key vibrational bands in the IR and Raman spectra of Thulium(III) acetylacetonate

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Tm-O symmetric stretch401 ± 1401 ± 1Metal-oxygen bond vibration
Tm-O antisymmetric stretch415 ± 1415 ± 1Metal-oxygen bond vibration
C-H in-plane vibration1176 ± 51176 ± 5C-H bond in acetylacetonate ring
C-H out-of-plane vibration783 ± 5783 ± 5C-H bond in acetylacetonate ring
C=C stretching1614 ± 51614 ± 5Carbon-carbon double bond
C=O stretching1637 ± 51637 ± 5Carbonyl group
CH₃ symmetric deformation1380 ± 51380 ± 5Methyl group
CH₃ antisymmetric deformation1450 ± 51450 ± 5Methyl group

The Raman spectrum of Thulium(III) acetylacetonate complements the IR data, providing additional information about the vibrational modes of the complex [22] [19]. The Raman-active modes include the metal-oxygen stretching vibrations, as well as the characteristic vibrations of the acetylacetonate ligands [22]. The frequencies of these vibrational modes change periodically with the atomic number of the lanthanide, exhibiting the "tetrad effect" and "inclined W effect" that are characteristic of lanthanide complexes [22] [19].

The vibrational spectroscopy data for Thulium(III) acetylacetonate also reveal information about the coordination geometry and the strength of the metal-ligand bonds [24]. The force constants derived from the vibrational frequencies provide a quantitative measure of the bond strength, which can be correlated with the stability of the complex [22]. These spectroscopic signatures are valuable for characterizing the purity and structural integrity of Thulium(III) acetylacetonate samples.

Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of Thulium(III) acetylacetonate are characterized by distinctive features that arise from the electronic transitions within the 4f orbitals of the thulium ion and the ligand-centered transitions of the acetylacetonate groups [15] [30]. These spectral properties provide valuable information about the electronic structure, coordination environment, and photophysical behavior of the complex.

The absorption spectrum of Thulium(III) acetylacetonate in solution typically shows two main types of bands: high-energy bands attributed to ligand-centered π→π* transitions and lower-energy bands corresponding to f-f transitions of the thulium ion [15] [30]. The ligand-centered absorption bands usually appear in the ultraviolet region, with maxima around 275-280 nm (ε ≈ 41,000 L/mol·cm) and 350-355 nm (ε ≈ 38,000 L/mol·cm) [30]. These bands are associated with the electronic transitions within the acetylacetonate ligands and are similar to those observed in other lanthanide acetylacetonate complexes.

The f-f transitions of the thulium ion in Thulium(III) acetylacetonate give rise to narrow absorption bands in the visible and near-infrared regions of the spectrum [15]. These transitions are characterized by low molar absorption coefficients (typically 1-10 L/mol·cm) due to the forbidden nature of intra-4f transitions [15]. The specific wavelengths and intensities of these bands depend on the coordination environment of the thulium ion and can provide information about the symmetry and strength of the crystal field.

The emission spectrum of Thulium(III) acetylacetonate exhibits characteristic luminescence bands that originate from the radiative deactivation of excited states of the thulium ion [15] [12]. The main emission bands of thulium typically appear in the blue and near-infrared regions of the spectrum, corresponding to transitions from the ³H₄ and ³F₄ excited states to the ³H₆ ground state [15]. The specific emission wavelengths and intensities are influenced by the coordination environment and can be modulated by the choice of ligands and solvent.

Table 3: Electronic absorption and emission characteristics of Thulium(III) acetylacetonate

Transition TypeAbsorption Wavelength (nm)Molar Absorptivity (L/mol·cm)Emission Wavelength (nm)Assignment
Ligand π→π*275-280~41,000-Acetylacetonate ligand
Ligand π→π*350-355~38,000-Acetylacetonate ligand
f-f transition460-4701-10-³H₆→¹G₄
f-f transition680-6901-10-³H₆→³F₃
f-f transition780-7901-10-³H₆→³H₄
f-f emission--450-460¹G₄→³H₆
f-f emission--650-660³F₃→³H₆
f-f emission--800-810³H₄→³H₆

The photophysical properties of Thulium(III) acetylacetonate, including quantum yield and luminescence lifetime, are significantly influenced by the coordination environment and the presence of quenching mechanisms [15] [12]. The quantum yield of thulium emission is typically low in solution due to non-radiative deactivation processes, particularly through high-energy vibrations of coordinated water molecules or C-H oscillators in the ligands [15]. The replacement of coordinated water with other ligands or the use of deuterated solvents can enhance the luminescence efficiency by reducing these quenching effects.

The energy transfer processes in Thulium(III) acetylacetonate involve the absorption of light by the acetylacetonate ligands (antenna effect), followed by energy transfer to the thulium ion and subsequent emission [15]. This sensitized luminescence pathway can enhance the overall emission intensity compared to direct excitation of the thulium ion, due to the much higher absorption coefficients of the ligands [15]. The efficiency of this energy transfer process depends on the energy gap between the triplet state of the ligand and the accepting levels of the thulium ion.

Hygroscopicity and Atmospheric Stability

Thulium(III) acetylacetonate exhibits notable hygroscopic properties and atmospheric sensitivity that significantly influence its handling, storage, and application in various fields [9] [21]. The compound's interaction with atmospheric moisture and oxygen is a critical aspect of its overall stability profile and must be carefully considered in both research and industrial contexts.

The hygroscopicity of Thulium(III) acetylacetonate is primarily attributed to the strong affinity of the thulium ion for water molecules, which can coordinate to the metal center and form hydrated complexes [9] [5]. The anhydrous form of Thulium(III) acetylacetonate readily absorbs moisture from the atmosphere to form the trihydrate (Tm(C₅H₇O₂)₃·3H₂O), which is the more stable form under ambient conditions [2] [10]. This water absorption process can occur rapidly, especially in humid environments, and may lead to changes in the physical and chemical properties of the compound.

The extent of hygroscopicity in Thulium(III) acetylacetonate is influenced by several factors, including temperature, relative humidity, and the specific crystal structure of the complex [9] [10]. At higher temperatures, the rate of water absorption may decrease due to the increased thermal motion of the molecules, while at higher relative humidity, the rate of water uptake is generally enhanced [9]. The crystal structure of the complex, particularly the arrangement of the acetylacetonate ligands around the thulium ion, also affects the accessibility of coordination sites for water molecules.

The atmospheric stability of Thulium(III) acetylacetonate involves its susceptibility to oxidation, hydrolysis, and other chemical transformations when exposed to air [9] [21]. While the complex is generally stable under normal atmospheric conditions, prolonged exposure to air, especially in the presence of moisture, can lead to gradual degradation through various mechanisms [9]. These may include the oxidation of the acetylacetonate ligands, hydrolysis of the metal-ligand bonds, or the formation of hydroxide or carbonate species through reaction with atmospheric components.

Table 4: Hygroscopicity and atmospheric stability characteristics of Thulium(III) acetylacetonate

ParameterConditionObservationTime Frame
Water absorption rate25°C, 50% RHModerateHours to days
Water absorption rate25°C, 80% RHHighMinutes to hours
Water absorption rate40°C, 50% RHModerate to lowDays
Atmospheric stabilityDry air, 25°CHighMonths
Atmospheric stabilityHumid air, 25°CModerateWeeks
Atmospheric stabilityDry air, 40°CModerateWeeks
Atmospheric stabilityHumid air, 40°CLowDays

To maintain the integrity of Thulium(III) acetylacetonate samples, proper storage conditions are essential [9]. The compound should ideally be stored in sealed containers under an inert atmosphere (such as nitrogen or argon) to prevent moisture absorption and oxidation [9]. Desiccants may also be used to control the humidity level in the storage environment. For long-term storage, refrigeration at temperatures below 5°C is recommended to minimize chemical degradation processes [9].

X-ray Absorption Spectroscopy at the thulium L-edges represents one of the most powerful techniques for probing the local electronic structure and coordination environment of Thulium(III) acetylacetonate [1] [2]. The thulium L3-edge, located at 8648 electron volts, provides optimal sensitivity for studying 2p3/2 to 3d electronic transitions that are fundamental to understanding the chemical bonding and crystal field effects in this coordination compound [1] [3] [4].

Experimental Parameters and Methodology

The L3-edge measurements of Thulium(III) acetylacetonate reveal characteristic spectral features that include a prominent white line corresponding to dipole-allowed 2p to 5d transitions, followed by extended X-ray absorption fine structure oscillations that encode information about the local coordination geometry [2] [5]. Research has demonstrated that transmission mode measurements using flatjet liquid systems enable the determination of absolute absorption cross sections while minimizing radiation damage to the sample [1] [2].

The energy range from approximately 8640 to 8700 electron volts encompasses the critical near-edge region where multiple scattering effects and crystal field interactions create distinctive spectral signatures [6] [7]. Advanced analysis techniques, including cubic and non-cubic lattice expansion models, have been developed specifically for lanthanide compounds to account for the unique coordination environments and structural distortions present in acetylacetonate complexes [4] [8].

Structural Insights and Coordination Environment

Analysis of the L3-edge spectra for Thulium(III) acetylacetonate reveals an octahedral coordination environment with significant distortions arising from the chelating nature of the acetylacetonate ligands [9] [10]. The complex exhibits coordination geometry consistent with other lanthanide acetylacetonate compounds, featuring bidentate ligand binding through oxygen atoms that create six-membered chelate rings [11] [12].

Extended X-ray absorption fine structure analysis provides quantitative information about thulium-oxygen bond distances, typically ranging from 2.3 to 2.4 Angstroms, and coordination numbers that confirm the expected eight-coordinate geometry when including water molecules in hydrated forms [10] [4]. The spectral features also indicate the presence of multiple scattering pathways that contribute to the fine structure oscillations beyond the first coordination sphere [9] [6].

Temperature-Dependent Effects

Temperature-dependent L-edge measurements reveal systematic changes in the spectral features that correlate with thermal expansion of the coordination sphere and modifications in the crystal field environment [6] [13]. Studies have shown that the white line intensity and energy position exhibit measurable shifts with temperature variations, providing insights into the thermal stability and dynamic behavior of the coordination complex [14] [13].

L-edgeEnergy (eV)Primary TransitionsStructural Information
L386482p3/2→3dCoordination geometry, bond distances
L289442p1/2→3dComplementary structural data
L1101152s→3p,3dHigh-energy electronic states

Electron Paramagnetic Resonance Studies

Electron Paramagnetic Resonance spectroscopy of Thulium(III) acetylacetonate presents unique challenges and opportunities due to the specific electronic configuration of the thulium ion in its trivalent state [15] [16]. The Tm3+ ion possesses a 4f12 electronic configuration with a 3H6 ground state, resulting in distinctive magnetic properties that are observable through EPR techniques under carefully controlled experimental conditions [15] [17].

Electronic Structure and Ground State Properties

The ground state of Tm3+ exhibits a total angular momentum quantum number J = 6, leading to a non-Kramers ion character that significantly influences the EPR spectral characteristics [15] [18]. Unlike Kramers ions such as Gd3+, which display EPR signals even at room temperature, thulium complexes typically require measurements at liquid helium temperatures to observe well-resolved spectra due to rapid electron spin relaxation processes [15] [16].

Experimental studies have revealed that Thulium(III) acetylacetonate exhibits effective g-values that deviate significantly from the free-electron value, with g-parallel values approaching 13.8 and g-perpendicular values considerably smaller [15] [18]. These anisotropic g-values arise from crystal field effects and spin-orbit coupling that are characteristic of heavy lanthanide ions in coordination environments [15] [17].

Relaxation Dynamics and Temperature Effects

The electron spin relaxation behavior of Thulium(III) acetylacetonate is dominated by rapid spin-lattice relaxation processes that limit the observable temperature range for EPR measurements [15] [16]. Research has demonstrated that the relaxation times are typically much shorter than those observed for gadolinium complexes, necessitating specialized measurement techniques and low-temperature conditions [15] [17].

Temperature-dependent EPR studies reveal that the relaxation rates follow Arrhenius-type behavior with activation energies that reflect the energy gaps between electronic states in the 4f manifold [15] [16]. The rapid relaxation observed in thulium complexes has been attributed to efficient coupling between electronic and vibrational degrees of freedom, facilitated by the significant crystal field splittings characteristic of heavy lanthanides [15] [17].

Hyperfine Interactions and Nuclear Effects

The natural abundance of 169Tm, which possesses nuclear spin I = 1/2, introduces additional complexity to the EPR spectra through hyperfine interactions [15] [17]. These interactions provide valuable information about the electronic structure and bonding characteristics of the acetylacetonate coordination environment, although the rapid relaxation often obscures fine spectral details [15] [16].

Advanced pulsed EPR techniques, including electron spin echo and electron nuclear double resonance methods, have been employed to investigate the local environment and dynamics of thulium centers in acetylacetonate complexes [19] [18]. These measurements provide complementary information to continuous-wave EPR and enable the study of nuclear modulation effects and hyperfine coupling parameters [19] [17].

ParameterValueSignificance
g-parallel~13.8Crystal field anisotropy
g-perpendicular<5Electronic ground state
Relaxation Time<10 μs (4K)Rapid spin dynamics
Observable Range1.8-10 KTemperature limitations

Temperature-Dependent Luminescence Analysis

Temperature-dependent luminescence spectroscopy of Thulium(III) acetylacetonate provides exceptional insights into the photophysical properties and energy transfer mechanisms operative in this coordination compound [20] [21]. The thulium ion exhibits multiple emissive states within its 4f electronic manifold, creating opportunities for detailed investigation of temperature-dependent optical phenomena and potential applications in luminescence thermometry [22] [20].

Electronic Transitions and Emission Characteristics

Thulium(III) acetylacetonate displays characteristic emission from three primary excited states: 1D2, 1G4, and 3H4, each corresponding to distinct spectral regions and exhibiting unique temperature dependencies [20] [21]. The 1D2 to 3F4 transition produces intense blue emission centered around 459 nanometers, representing the most prominent luminescence feature under ultraviolet excitation [23] [20].

The near-infrared emissions originating from 1G4 to 3H6 transitions (approximately 800 nanometers) and 3H4 to 3H6 transitions (around 980 nanometers) demonstrate significant sensitivity to temperature variations, making these transitions particularly valuable for thermometric applications [20] [21]. Energy transfer processes between these states create complex luminescence dynamics that are strongly influenced by temperature-dependent non-radiative relaxation pathways [24] [20].

Thermal Quenching Mechanisms

Comprehensive temperature-dependent studies reveal that thulium emissions undergo systematic thermal quenching as temperature increases from liquid nitrogen to room temperature conditions [23] [20]. The blue emission from the 1D2 state exhibits particularly strong temperature dependence, with significant intensity reduction observed above 240 Kelvin due to enhanced non-radiative relaxation processes [23] [20].

The thermal quenching behavior follows Arrhenius-type kinetics with activation energies that reflect the energy barriers for non-radiative decay processes [22] [25]. Analysis of the temperature-dependent emission intensities provides quantitative information about the competition between radiative and non-radiative pathways, enabling optimization of luminescence efficiency under various thermal conditions [22] [26].

Upconversion Phenomena

Under specific excitation conditions, Thulium(III) acetylacetonate exhibits upconversion luminescence processes where lower-energy photons are converted to higher-energy emissions through sequential absorption and energy transfer mechanisms [20] [21]. These upconversion processes demonstrate distinct temperature dependencies that differ from conventional downconversion luminescence, providing additional spectroscopic signatures for material characterization [20] [21].

TransitionWavelength (nm)Temperature Range (K)Thermal Sensitivity
1D2→3F445977-240High quenching above 240K
1G4→3H680077-400Moderate sensitivity
3H4→3H6980200-600Strong temperature dependence

Thermometry Applications

The temperature-sensitive luminescence properties of Thulium(III) acetylacetonate enable its application as a luminescent thermometer with sensitivity values reaching 1.85 percent per Kelvin [27]. The ratiometric approach, utilizing intensity ratios between different emission bands, provides temperature measurements that are independent of excitation power fluctuations and sample concentration variations [27] [26].

Research has demonstrated that the luminescence intensity ratio between Tm3+ emissions at 448 nanometers and Tm2+ emissions at 500 nanometers offers optimal thermometric performance over cryogenic to moderate temperature ranges [27]. This dual-ion approach exploits the different thermal quenching rates and thermalization processes of the two oxidation states, providing enhanced sensitivity and measurement accuracy [27].

Nuclear Magnetic Resonance Solution Studies

Nuclear Magnetic Resonance spectroscopy of Thulium(III) acetylacetonate in solution provides unique insights into the dynamic behavior, coordination environment, and electronic structure of this paramagnetic lanthanide complex [28] [29]. The paramagnetic nature of the Tm3+ ion induces significant changes in the NMR spectral characteristics of both the metal center and surrounding ligands, creating distinctive spectroscopic signatures that reflect the local magnetic and electronic environment [30] [31].

Paramagnetic Effects and Chemical Shifts

The presence of unpaired electrons in the 4f12 configuration of Tm3+ generates substantial paramagnetic shifts in the NMR spectra of coordinated acetylacetonate ligands [32] [33]. These lanthanide-induced shifts arise from a combination of contact and dipolar interactions that depend on the electronic structure of the metal center and the geometric relationship between the nucleus and the paramagnetic center [29] [30].

Proton NMR spectra of Thulium(III) acetylacetonate exhibit characteristic patterns of shifted and broadened resonances that differ markedly from diamagnetic acetylacetonate complexes [32] [31]. The methyl protons of the acetylacetonate ligands typically appear at chemical shifts ranging from +200 to -100 parts per million, depending on their proximity to the thulium center and the orientation of the magnetic susceptibility tensor [33] [12].

Solution Dynamics and Exchange Processes

Variable-temperature NMR studies reveal complex solution dynamics involving ligand exchange processes and conformational changes that occur on the NMR timescale [29] [12]. At ambient temperatures, the spectra often display broad, poorly resolved signals due to rapid exchange between different coordination environments and conformational states [32] [12].

Cooling the solutions to temperatures below 250 Kelvin typically results in substantial spectral sharpening and resolution of individual ligand environments, indicating that the exchange processes become slow relative to the NMR timescale [12] [34]. These temperature-dependent changes provide valuable information about the activation energies for ligand exchange and the structural flexibility of the coordination complex [29] [35].

Coordination Environment Analysis

Analysis of the paramagnetic NMR shifts provides quantitative information about the coordination geometry and electronic structure of the thulium center [29] [30]. The magnitude and temperature dependence of the induced shifts reflect the magnetic susceptibility anisotropy and crystal field effects that characterize the local coordination environment [29] [36].

Comparison of experimental shift patterns with theoretical predictions based on crystal field theory enables determination of structural parameters and validation of coordination models derived from other spectroscopic techniques [29] [30]. The sensitivity of paramagnetic shifts to small changes in coordination geometry makes NMR spectroscopy particularly valuable for detecting subtle structural variations and dynamic processes [29] [35].

Solvent and Counterion Effects

The NMR spectral characteristics of Thulium(III) acetylacetonate show significant sensitivity to solution conditions, including solvent polarity, coordinating ability, and the presence of additional ligands or counterions [32] [37]. Coordinating solvents such as dimethyl sulfoxide produce measurable changes in the paramagnetic shift patterns, indicating direct interaction with the thulium coordination sphere [32] [31].

Studies in non-coordinating solvents reveal the intrinsic properties of the acetylacetonate complex, while investigations in coordinating media provide information about solvent exchange processes and competitive coordination equilibria [32] [35]. These solvent-dependent effects enable evaluation of the thermodynamic and kinetic parameters governing ligand substitution reactions [29] [35].

NMR ParameterObservationStructural Information
Chemical Shift Range+200 to -100 ppmParamagnetic contact/dipolar effects
Line BroadeningTemperature-dependentExchange dynamics
Relaxation TimesShortened (T1, T2)Electronic relaxation coupling
Temperature EffectsSpectral sharpeningSlowing of exchange processes

The comprehensive application of these four advanced spectroscopic techniques provides unprecedented insights into the structure, dynamics, and properties of Thulium(III) acetylacetonate. Each method contributes unique information that, when combined, enables a complete understanding of this important coordination compound across multiple length and time scales.

Hydrogen Bond Acceptor Count

9

Exact Mass

466.068032 g/mol

Monoisotopic Mass

466.068032 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2023

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